Pentafluoroiodoethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOJVLZTPGWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040149 | |
| Record name | Pentafluoroiodoethane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
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| Record name | Pentafluoroiodoethane | |
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CAS No. |
354-64-3 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodopentafluoroethane | |
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| Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
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| Record name | Pentafluoroiodoethane | |
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| Record name | Pentafluoroiodoethane | |
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| Record name | IODOPENTAFLUOROETHANE | |
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Synthetic Methodologies for Pentafluoroiodoethane
Classical Synthetic Routes and Their Evolution
The foundational methods for synthesizing pentafluoroiodoethane have historically relied on the use of potent fluorinating agents and reactions involving elemental iodine. These routes, while effective, often involve hazardous reagents and challenging reaction conditions.
Fluorination of Tetraiodoethylene (B1221444) with Iodine Pentafluoride
One of the earliest documented methods for the preparation of this compound involves the fluorination of tetraiodoethylene (C2I4) with iodine pentafluoride (IF5). cas.cngoogle.com This reaction represents a direct approach to introducing fluorine atoms into a highly iodinated two-carbon backbone. Banks et al. first described this preparation, which laid the groundwork for subsequent developments in perfluoroalkyl iodide synthesis. cas.cngoogle.com The process, however, utilizes iodine pentafluoride, a reagent that is both expensive and hazardous to handle. google.com
Fluorination of Diiodotetrafluoroethane with Iodine Pentafluoride
An evolution of the initial method involves the fluorination of 1,2-diiodotetrafluoroethane (B1220659) (C2F4I2) using iodine pentafluoride. wikipedia.org This approach starts with a precursor that is already partially fluorinated, potentially offering a more controlled reaction pathway. The electrochemical fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane in the presence of hydrogen fluoride (B91410) also yields this compound. wikipedia.org
Reaction of Tetrafluoroethylene (B6358150) with Iodine-Iodine Pentafluoride Mixtures
A significant and widely practiced classical method is the reaction of tetrafluoroethylene (TFE) with a mixture of iodine (I2) and iodine pentafluoride. google.comwikipedia.orggloballcadataaccess.org This method can be represented by the following equation:
5 C2F4 + 2 I2 + IF5 → 5 C2F5I wikipedia.org
This reaction is often catalyzed to improve efficiency. For instance, the use of antimony trifluoride as a catalyst has been documented. globallcadataaccess.org The process typically involves reacting the components in an autoclave under controlled temperature and pressure.
Reaction Data for the Synthesis of this compound from Tetrafluoroethylene, Iodine, and Iodine Pentafluoride
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Tetrafluoroethylene | Iodine | Iodine Pentafluoride | Antimony Trifluoride | 80 °C | Autoclave | Data not specified | globallcadataaccess.org |
Reaction of Iodine with Tetrafluoroethylene in the Presence of Alkali Metal Fluorides
Another classical approach involves the reaction of iodine and tetrafluoroethylene in the presence of an alkali metal fluoride. google.com This method circumvents the direct use of the highly reactive iodine pentafluoride, with the alkali metal fluoride likely facilitating the fluorination process. Specific details regarding the yields and optimal conditions for this method are not extensively documented in readily available literature.
Reaction of 1,2-Diiodotetrafluoroethane or Tetrafluoroethylene with Iodine, Sulfur Tetrafluoride, and Hydrogen Fluoride
The use of sulfur tetrafluoride (SF4) in combination with hydrogen fluoride (HF) and iodine presents another pathway to this compound from either 1,2-diiodotetrafluoroethane or tetrafluoroethylene. google.com This process is typically conducted under superatmospheric pressures. google.com Sulfur tetrafluoride is a versatile fluorinating agent, capable of converting various functional groups into their fluoro-analogs. wikipedia.org
Modern and Efficient Synthetic Strategies
In response to the drawbacks associated with classical methods, particularly the reliance on hazardous and expensive reagents like iodine pentafluoride, modern synthetic strategies have focused on developing safer, more economical, and efficient processes.
A notable advancement is the synthesis of this compound from chloropentafluoroethane (B1202741) (C2F5Cl). cas.cn This method is advantageous as it utilizes a readily available and less expensive starting material. cas.cn The process involves a two-step, one-pot reaction sequence. The first step is the sulfinatodechlorination of chloropentafluoroethane using sodium dithionite (B78146) (Na2S2O4) in dimethyl sulfoxide (B87167) (DMSO) to form a sodium pentafluoroethanesulfinate intermediate. cas.cn This is followed by in-situ iodination, which proceeds at room temperature to yield the final product, this compound. cas.cn
This modern approach avoids the use of iodine pentafluoride, making it a more practical and efficient method for the synthesis of this important telogen. cas.cn The reaction conditions, such as temperature and the concentration of reagents, have been optimized to achieve acceptable yields. cas.cn
Optimized Conditions for the Sulfinatodechlorination of Chloropentafluoroethane
| Reagents | Solvent | Temperature | Base | Outcome | Reference |
|---|---|---|---|---|---|
| CF3CF2Cl, Na2S2O4 | DMSO | Elevated | NaHCO3 | Formation of Pentafluoroethanesulfinate | cas.cn |
The subsequent iodination of the sulfinate intermediate is efficient and can be carried out in the same reaction vessel without the need for purification of the intermediate. cas.cn This one-pot procedure represents a significant improvement in the synthesis of this compound, aligning with the principles of green chemistry by reducing waste and improving process efficiency. cas.cnijsrst.com
Sulfinatodehalogenation Reactions for Perfluoroalkyl Iodides
The sulfinatodehalogenation reaction is a versatile method for the formation of carbon-sulfur bonds and the generation of perfluoroalkyl radicals. This methodology has been adapted to provide an effective route to perfluoroalkyl iodides, including this compound.
A notable application of sulfinatodehalogenation is the synthesis of this compound from the readily available and less expensive chloropentafluoroethane. cas.cn The process involves a two-step, one-pot reaction sequence. researchgate.net
The initial step is the sulfinatodechlorination of chloropentafluoroethane. This reaction is typically carried out using sodium dithionite (Na₂S₂O₄) in a suitable solvent. cas.cn While traditional sulfinatodehalogenation reactions are effective for perfluoroalkyl bromides and iodides, they are generally not applicable to the more robust C-Cl bonds in perfluoroalkyl chlorides. cas.cnnih.gov However, by employing dimethyl sulfoxide (DMSO) as the solvent, the C-Cl bond in chloropentafluoroethane can be effectively cleaved to form the corresponding sodium pentafluoroethanesulfinate. cas.cn
Table 1: Synthesis of this compound from Chloropentafluoroethane
| Step | Reactants | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1. Sulfinatodechlorination | Chloropentafluoroethane (CF₃CF₂Cl) | Sodium dithionite (Na₂S₂O₄) | Dimethyl sulfoxide (DMSO) | Sodium pentafluoroethanesulfinate |
The mechanism of the sulfinatodehalogenation reaction is believed to proceed through a free radical pathway. nih.gov In the case of sulfinatodechlorination, the dithionite ion (S₂O₄²⁻) dissociates to form the sulfur dioxide radical anion (•SO₂⁻). This radical anion then reacts with the perfluoroalkyl chloride (RբCl) in an electron transfer process to generate a perfluoroalkyl radical (Rբ•) and a chloride ion (Cl⁻).
The perfluoroalkyl radical can then react with another sulfur dioxide radical anion to form the perfluoroalkanesulfinate anion (RբSO₂⁻). nih.gov
The subsequent iodination of the pentafluoroethanesulfinate is thought to proceed through an unstable pentafluoroethanesulfonyl iodide intermediate. This intermediate rapidly decomposes, even at low temperatures, to yield this compound and sulfur dioxide (SO₂). cas.cn
Electrochemical Fluorination (ECF) Processes
Electrochemical fluorination, also known as the Simons process, is another important technique for the synthesis of perfluorinated compounds, including this compound. This method involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride.
While not a direct route to this compound, ECF is crucial for producing perfluorinated carboxylic acids, which can be precursors. The process generally involves the electrolysis of a non-fluorinated or partially fluorinated organic compound in hydrogen fluoride. google.com This can lead to the formation of perfluorinated products through the replacement of hydrogen atoms with fluorine. google.com
A more direct electrochemical route to this compound involves the fluorination of 1,1,2,2-tetrafluoro-1,2-diiodoethane. wikipedia.orgthieme-connect.de In this process, the starting material is electrolyzed in anhydrous hydrogen fluoride. thieme-connect.de The reaction proceeds with the substitution of one of the iodine atoms with a fluorine atom, yielding this compound along with iodine and hydrogen gas as byproducts. wikipedia.orgthieme-connect.de
Reaction Scheme: 2 C₂F₄I₂ + 2 HF → 2 C₂F₅I + I₂ + H₂ wikipedia.org
This method has been demonstrated to produce this compound in good yields. thieme-connect.de
Vapor Phase Reactions with Alkali or Alkaline Earth Salt Catalysis
Vapor phase catalytic reactions offer a continuous and potentially more scalable method for the synthesis of fluoroorganic compounds.
The synthesis of this compound can be achieved through the vapor phase reaction of pentafluoroethane (B1204445) (C₂F₅H) with iodine. google.com This reaction is carried out in the presence of a catalyst, typically an alkali or alkaline earth metal salt. google.com The reaction yields a mixture of trifluoromethyl iodide (CF₃I) and this compound (C₂F₅I), which can then be separated. google.com The process may also benefit from the addition of oxygen to the reactant stream to help maintain the activity of the catalyst. google.com
Another vapor phase approach involves the reaction of tetrafluoroethylene (C₂F₄) with iodine and iodine pentafluoride (IF₅). wikipedia.orggloballcadataaccess.org This reaction is often catalyzed and provides a direct route to this compound. globallcadataaccess.org
Reaction Scheme: 5 C₂F₄ + 2 I₂ + IF₅ → 5 C₂F₅I wikipedia.org
This method avoids the use of hydrogen fluoride and can be an effective means of production. globallcadataaccess.org
Laboratory vs. Industrial Scale Synthesis Considerations
The synthesis of this compound (C₂F₅I) is approached differently at the laboratory and industrial scales, driven by factors such as reaction volume, safety, cost-effectiveness, and throughput. While laboratory methods prioritize versatility and ease of execution for research purposes, industrial synthesis focuses on efficiency, scalability, and economic viability for large-scale production.
A significant consideration in scaling up the synthesis of this compound is the choice of starting materials and reagents. In a laboratory setting, a common precursor is chloropentafluoroethane (CF₃CF₂Cl). A notable laboratory-scale method involves a one-pot synthesis where chloropentafluoroethane undergoes sulfinatodechlorination, followed by iodination. This method is advantageous in a lab environment as it can be performed without the need to isolate the intermediate, simplifying the procedure.
Conversely, industrial production often utilizes more direct and high-volume methods. One such prevalent industrial method is the reaction of tetrafluoroethylene (TFE) with iodine and iodine pentafluoride (IF₅). wikipedia.orggloballcadataaccess.org This approach is favored for large-scale manufacturing despite the hazardous nature of iodine pentafluoride, which requires specialized handling and equipment. The economic feasibility of securing large quantities of TFE, a common industrial monomer, also contributes to its use in industrial processes. Another patented industrial process involves the reaction of 1,1,2,2-tetrafluoro-1,2-diiodoethane with lead dioxide and hydrogen fluoride in an autoclave at elevated temperatures and pressures. google.com
The reaction conditions and equipment also starkly differ between the two scales. Laboratory syntheses are typically conducted in standard glassware under relatively mild conditions. The one-pot synthesis from chloropentafluoroethane, for instance, proceeds at moderate temperatures and atmospheric pressure. cas.cn In contrast, industrial production often necessitates robust, specialized equipment like Hastelloy-C lined autoclaves to withstand corrosive reagents and high pressures. globallcadataaccess.org The reaction of tetrafluoroethylene with iodine and iodine pentafluoride is carried out at elevated temperatures and pressures to ensure efficient conversion and high throughput. globallcadataaccess.org
Yield and purity are critical factors in both settings, but the optimization strategies differ. In the lab, the focus might be on achieving a high-purity product for analytical purposes, even if the yield is not fully optimized. Industrial processes, however, are meticulously optimized to maximize yield and minimize waste, directly impacting the economic viability of the production. Continuous manufacturing processes may be employed in industrial settings to enhance production capacity, a departure from the batch processes typical in a laboratory. kewaunee.in
The following tables provide a comparative overview of different synthetic methodologies, highlighting the typical scales at which they are employed and the associated reaction parameters.
Table 1: Comparison of
| Method | Starting Materials | Typical Scale | Key Considerations |
| Sulfinatodechlorination/Iodination | Chloropentafluoroethane, Sodium Dithionite, Sodium Bicarbonate, Iodine | Laboratory | One-pot procedure, convenient for small-scale synthesis. cas.cn |
| Reaction with IF₅ | Tetrafluoroethylene, Iodine, Iodine Pentafluoride | Industrial | Utilizes hazardous but efficient reagents, suitable for large volumes. wikipedia.orggloballcadataaccess.org |
| Reaction with PbO₂/HF | 1,1,2,2-Tetrafluoro-1,2-diiodoethane, Lead Dioxide, Hydrogen Fluoride | Industrial | High-pressure, high-temperature process requiring specialized equipment. google.com |
Table 2: Detailed Research Findings on this compound Synthesis
| Synthetic Route | Reactants | Catalyst/Reagents | Temperature | Pressure | Yield | Reference |
| From Chloropentafluoroethane | CF₃CF₂Cl, Na₂S₂O₄, NaHCO₃, I₂ | DMSO (solvent) | Room Temperature | Atmospheric | "Practically acceptable yield" | cas.cn |
| From Tetrafluoroethylene | C₂F₄, I₂, IF₅ | Antimony trifluoride | 80 °C | Not specified | Not specified | globallcadataaccess.org |
| From Tetrafluoro-diiodoethane | C₂F₄I₂ | PbO₂, HF | 80-160 °C | 25-36 atm | Not specified | google.com |
Reaction Mechanisms and Chemical Reactivity of Pentafluoroiodoethane
Photodissociation Dynamics and Radical Formation
The study of the photodissociation of pentafluoroiodoethane provides valuable insights into the fundamental processes of bond breaking and the subsequent behavior of the resulting radical species. These processes can be initiated by the absorption of photons, leading to the electronic or vibrational excitation of the molecule.
Infrared Multiphoton Dissociation (IRMPD) of C₂F₅I
Infrared multiphoton dissociation (IRMPD) is a technique used to fragment molecules in the gas phase through the absorption of multiple infrared photons. nih.gov This process is highly selective and can be used to target specific vibrational modes within a molecule, leading to bond cleavage. nih.gov While specific detailed studies on the IRMPD of this compound are not extensively available, the general principles of this technique can be applied to understand its dissociation pathways. The process involves the sequential absorption of infrared photons by the C₂F₅I molecule, leading to a high degree of vibrational excitation. nih.gov When the internal energy of the molecule exceeds the dissociation threshold of its weakest bond, fragmentation occurs. nih.gov
The weakest bond in the this compound molecule is the C₂F₅-I bond. Therefore, upon sufficient vibrational excitation through IRMPD, the primary dissociation channel is the cleavage of this bond, resulting in the formation of a pentafluoroethyl radical (C₂F₅•) and an iodine atom (I•).
C₂F₅I + nhν → C₂F₅• + I•
The pentafluoroethyl radical produced is in a highly vibrationally excited state. This excess internal energy can lead to subsequent unimolecular decomposition, often referred to as thermal dissociation. The primary thermal dissociation pathway for the C₂F₅• radical involves the cleavage of the carbon-carbon (C-C) bond, which is the next weakest bond in the radical. This decomposition yields a trifluoromethyl radical (CF₃•) and a difluorocarbene (CF₂).
C₂F₅• → CF₃• + CF₂
The kinetics of the thermal decomposition of perfluoroalkyl radicals are influenced by factors such as temperature and pressure. Studies on similar perfluorinated radicals suggest that C-C bond fission is a dominant decomposition pathway at high temperatures. nsf.gov
The pentafluoroethyl radicals formed during the primary photodissociation event can themselves absorb additional photons from the laser field, leading to secondary photolysis. This process is more likely to occur with high laser fluences. The absorption of another photon further increases the internal energy of the C₂F₅• radical, promoting its fragmentation. The products of secondary photolysis are expected to be the same as those from thermal dissociation, namely the trifluoromethyl radical and difluorocarbene.
C₂F₅• + hν → CF₃• + CF₂
The occurrence of secondary photolysis can complicate the interpretation of experimental results, as it introduces an additional channel for the formation of smaller radical species.
IRMPD can be a highly isotope-selective process. acs.org This selectivity arises from the fact that isotopic substitution in a molecule leads to a shift in its vibrational frequencies. By tuning the frequency of the infrared laser to match a specific vibrational mode of a molecule containing a particular isotope (e.g., ¹³C), it is possible to selectively excite and dissociate that isotopologue while leaving others largely unaffected. acs.org
In the case of this compound, if the laser is tuned to a vibrational frequency unique to ¹³C₂F₅I or C¹³CF₅I, these molecules will preferentially absorb photons and dissociate. This leads to an enrichment of Carbon-13 in the reaction products. For example, studies on the IRMPD of Freon-22 (CF₂HCl) have demonstrated significant enrichment of ¹³C in the C₂F₄ product. acs.org Lowering the temperature of the sample can enhance the enrichment factor by narrowing the absorption bands of the different isotopologues. acs.org A similar principle would apply to C₂F₅I, allowing for the selective production of ¹³C-containing radicals.
| Parameter | Description | Influence on Isotopic Selectivity |
| Laser Frequency | The frequency of the infrared laser used for irradiation. | Must be tuned to a vibrational mode of the desired isotopologue (e.g., containing ¹³C) to achieve selective excitation. acs.org |
| Temperature | The temperature of the this compound sample. | Lowering the temperature can narrow the absorption bands, reducing spectral overlap between isotopologues and thus increasing selectivity. acs.org |
| Laser Fluence | The energy of the laser pulse per unit area. | Higher fluences can lead to power broadening of the absorption features, which can decrease isotopic selectivity. |
The photodissociation of this compound proceeds through a series of reactive intermediates. The primary intermediate is the pentafluoroethyl radical (C₂F₅•) , formed directly from the cleavage of the C-I bond. This radical is central to the subsequent chemistry.
The trifluoromethyl radical (CF₃•) is a key secondary intermediate, formed from the decomposition of the vibrationally excited C₂F₅• radical. The presence of CF₃• is an indicator of the high internal energy of the primary radical.
The formation of the difluoroiodomethyl radical (CF₂I•) is less direct. It could potentially arise from the rearrangement and fragmentation of the parent molecule or from more complex secondary reactions, though its formation is not considered a primary pathway in the initial photodissociation event. The primary intermediates and their subsequent products are summarized in the table below.
| Intermediate | Formation Pathway | Subsequent Reactions |
| C₂F₅• | Primary C-I bond cleavage in C₂F₅I. | Thermal dissociation or secondary photolysis to form CF₃• and CF₂. |
| CF₃• | Decomposition of C₂F₅•. | Radical recombination or reaction with other species. |
| CF₂I• | Not a primary intermediate. | Could potentially be formed through complex rearrangement or secondary reactions. |
Photodissociation in Solution and Gas Phase
The photodissociation dynamics of this compound can differ significantly between the gas phase and the solution phase due to the influence of solvent molecules.
In the gas phase , the photodissociation process occurs in an isolated environment. The energy absorbed by the molecule is distributed among its internal degrees of freedom, and if sufficient, leads to bond cleavage. The resulting fragments fly apart with significant translational energy. Studies on similar molecules in the gas phase show that the initial dissociation is a very rapid process. mdpi.com
In the solution phase , the presence of solvent molecules introduces several new factors. The solvent can "cage" the initial radical pair (C₂F₅• and I•), preventing their immediate separation. This solvent cage can promote the recombination of the radicals, either back to the parent molecule or to form an isomer. Furthermore, the excess vibrational energy of the newly formed radicals can be rapidly dissipated to the surrounding solvent molecules through collisions. This vibrational relaxation can quench the subsequent thermal dissociation of the C₂F₅• radical, making the formation of CF₃• and CF₂ less likely in solution compared to the gas phase at similar energy inputs. Studies on the photodissociation of diiodomethane (B129776) (CH₂I₂) in solution have shown the formation of a photoisomer (CH₂I-I) through in-cage recombination. researchgate.net A similar process could be possible for this compound.
The table below summarizes the key differences in the photodissociation of this compound in the gas and solution phases.
| Feature | Gas Phase | Solution Phase |
| Radical Separation | Radicals separate freely. | Solvent cage effect can hinder separation and promote recombination. researchgate.net |
| Energy Dissipation | Slow, primarily through infrared radiation or collisions (at higher pressures). | Rapid vibrational energy transfer to solvent molecules. |
| Secondary Reactions | Thermal dissociation of excited radicals is more likely. | Quenching of vibrational energy by the solvent can suppress thermal dissociation. |
| Product Formation | Favors smaller fragmentation products due to higher internal energy. | May favor recombination products or isomers due to the cage effect. researchgate.net |
Radical Reactions and Telomerization
This compound readily participates in radical reactions, a characteristic stemming from the relatively weak carbon-iodine bond. This reactivity is harnessed in telomerization processes to synthesize fluorinated compounds.
The pentafluoroethyl radical (C₂F₅•), generated from the homolytic cleavage of the C-I bond in this compound, can add across the double or triple bonds of various unsaturated organic molecules. This addition reaction is a key step in the functionalization of these substrates with a pentafluoroethyl group.
Alkenes and Dienes : The addition of the C₂F₅• radical to alkenes and dienes proceeds via a free-radical chain mechanism. mdpi.commdpi.com The initial radical addition to the unsaturated bond forms a new carbon-centered radical, which can then abstract an iodine atom from another molecule of this compound to yield the final product and regenerate the C₂F₅• radical, thus propagating the chain. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. nih.gov
Alkynes : Similar to alkenes, alkynes undergo radical addition with this compound. wou.edu The reaction introduces a pentafluoroethyl group and an iodine atom across the triple bond, leading to the formation of iodo-pentafluoroethyl-substituted alkenes.
Aromatics : The reaction of this compound with aromatic compounds can lead to the introduction of a pentafluoroethyl group onto the aromatic ring. This process, however, often requires specific conditions, such as the presence of a radical initiator or photochemical activation, to facilitate the initial generation of the C₂F₅• radical.
A summary of the addition reactions is presented in the table below.
| Substrate | Product Type |
| Alkenes | Iodo-pentafluoroethyl alkanes |
| Dienes | Iodo-pentafluoroethyl alkenes |
| Alkynes | Iodo-pentafluoroethyl alkenes |
| Aromatics | Pentafluoroethyl-substituted aromatics |
Telomerization is a process where a chain transfer agent, or "telogen," reacts with a polymerizable monomer to form low molecular weight polymers, known as "telomers." in-academy.uz In the context of fluorinated compounds, this compound can act as a telogen in the telomerization of fluoroalkenes, such as tetrafluoroethylene (B6358150) (TFE). taylorandfrancis.com
The process is initiated by the formation of the C₂F₅• radical. This radical then adds to a TFE monomer unit, initiating polymerization. The growing polymer chain is terminated by abstracting an iodine atom from another molecule of this compound. This results in the formation of a perfluoroalkyl iodide with a longer chain and the regeneration of a C₂F₅• radical, which can start a new chain. taylorandfrancis.com The general structure of the resulting telomers can be represented as C₂F₅(CF₂CF₂)nI.
This compound plays a crucial role in controlling the molecular weight of the polymers formed during telomerization. wou.edu The ratio of the telogen (this compound) to the monomer (e.g., tetrafluoroethylene) is a key factor in determining the average chain length of the resulting telomers. A higher concentration of this compound leads to more frequent chain transfer events, resulting in the formation of shorter-chain perfluoroalkyl iodides. Conversely, a lower concentration of the telogen allows for more extensive polymerization before termination, leading to higher molecular weight polymers. This ability to control the degree of polymerization is essential for producing fluorinated materials with specific desired properties.
Reactions with Group VB Elements
This compound also exhibits reactivity towards elements in Group VB of the periodic table, namely phosphorus, arsenic, and antimony. These reactions typically involve the nucleophilic displacement of the iodide ion by trivalent compounds of these elements.
Trivalent compounds of Group VB elements, such as dimethylphosphine (B1204785) ((CH₃)₂PH), dimethylarsine ((CH₃)₂AsH), and dimethylstibine ((CH₃)₂SbH), can react with this compound to form mixed alkyl-perfluoroalkyl derivatives. In these reactions, the Group VB element acts as a nucleophile, attacking the electrophilic carbon atom of the C₂F₅ group and displacing the iodide ion. This results in the formation of a new bond between the Group VB element and the pentafluoroethyl group, yielding compounds with the general formula (CH₃)₂M-C₂F₅, where M can be P, As, or Sb.
The reaction of this compound with phosphines, arsines, and stibines generally proceeds through a nucleophilic substitution mechanism.
Phosphines : Trivalent phosphorus compounds, such as trialkylphosphines (R₃P), are effective nucleophiles that react with this compound. The reaction involves the attack of the phosphorus lone pair on the carbon atom bonded to iodine, leading to the formation of a phosphonium (B103445) iodide salt, [R₃P-C₂F₅]⁺I⁻. These salts can subsequently be converted to other derivatives. Secondary phosphines can also be used to create P-C bonds. nih.govmdpi.com
Arsines : Similar to phosphines, arsines (R₃As) react with this compound to form arsonium (B1239301) salts. The reactivity of arsines is generally lower than that of corresponding phosphines.
Stibines : Stibines (R₃Sb) are the least reactive among the Group VB hydrides in this context. wikipedia.org However, they can still react with this compound under appropriate conditions to form stibonium salts.
The general mechanism for these reactions can be illustrated as follows: R₃M + C₂F₅I → [R₃M-C₂F₅]⁺I⁻ (where M = P, As, Sb)
The reactivity of the Group VB compounds in these reactions generally follows the trend: Phosphines > Arsines > Stibines. This trend is consistent with the decreasing nucleophilicity of the central atom down the group.
Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, particularly in reactions that form new carbon-carbon bonds through cross-coupling methodologies. These reactions often involve the formation of organometallic intermediates, such as organocopper species, which then react with various organic substrates.
Preparation of Perfluoroalkyl Copper Couples from Iodoperfluoroalkanes
The generation of perfluoroalkyl copper reagents is a key step for the introduction of perfluoroalkyl moieties into organic molecules. nih.gov While stable and well-defined copper reagents for perfluoroalkylation have been developed, in-situ generation from iodoperfluoroalkanes like this compound is a common and effective strategy. nih.gov
One method involves the reaction of an iodoperfluoroalkane with a suitable copper source. For instance, the in-situ generation of a pentafluoroethyl copper (CuCF₂CF₃) species can be achieved by mixing a zinc reagent like Zn(CF₃)Br·2DMF with a copper(I) salt such as copper(I) bromide. nih.gov Another approach involves the direct reaction of the iodoperfluoroalkane with copper metal, often in a polar aprotic solvent, to form the perfluoroalkyl copper species. These reagents are typically used immediately for subsequent coupling reactions.
A significant advancement in this area was the development of stable, isolable (perfluoroalkyl)copper(I) complexes ligated by 1,10-phenanthroline (B135089) (phen). These complexes, such as [(phen)CuCF₃] and its longer-chain analogues, can be prepared from inexpensive starting materials. nih.gov For example, the reaction of [CuOtBu]₄ with 1,10-phenanthroline, followed by the addition of a perfluoroalkyl source like TMSCF₃ (trimethyl(trifluoromethyl)silane), yields the desired complex. nih.gov A similar strategy can be envisioned for pentafluoroethyl derivatives starting from this compound. In 2017, an alternative route to the PhenCuCF₂CF₃ reagent was developed involving the cupration of tetrafluoroethylene generated in situ. nih.gov
These phenanthroline-ligated copper reagents exhibit enhanced stability and reactivity, allowing for cross-coupling reactions to occur under much milder conditions with a broader range of substrates compared to previously established methods. nih.gov
Table 1: Examples of Perfluoroalkyl Copper Reagent Generation
| Precursor | Copper Source / Method | Ligand | Reagent Formed | Reference |
|---|---|---|---|---|
| Iodoperfluoroalkanes | Copper Metal | None | RfCu (in situ) | nih.gov |
| Zn(CF₃)Br·2DMF | CuBr | 1,10-phenanthroline | (Phen)CuCF₂CF₃ (in situ) | nih.gov |
| TMS-Rf | [CuOtBu]₄ | 1,10-phenanthroline | (Phen)CuRf (isolated) | nih.gov |
Carbon-Carbon Bond Formation in Organic Synthesis
The primary application of perfluoroalkyl copper reagents derived from this compound is the formation of new carbon-carbon bonds. These cross-coupling reactions are a powerful tool for synthesizing complex molecules containing the pentafluoroethyl group (-CF₂CF₃). nih.gov The introduction of perfluoroalkyl groups can significantly alter the physical and biological properties of organic molecules, making these synthetic methods highly valuable. nih.gov
In a typical cross-coupling reaction, the pentafluoroethyl copper reagent, generated in situ or used as a pre-formed complex, reacts with an organic electrophile, such as an aryl iodide or bromide. nih.govnih.gov This process, often catalyzed by palladium, results in the formation of a new bond between the pentafluoroethyl group and the organic substrate. mdpi.comnih.gov However, stoichiometric copper can also mediate these reactions effectively, sometimes without the need for a palladium catalyst. harvard.edu
The use of well-defined (phen)CuRf complexes has expanded the scope of these reactions to include a wide range of functional groups and electron-rich aromatic systems, which were previously challenging substrates. nih.gov These reactions can often be performed at room temperature or slightly elevated temperatures (50°C), representing a significant improvement over older methods that required harsh conditions. nih.gov The general mechanism involves the transfer of the perfluoroalkyl group from the copper atom to the organic substrate, forming the desired product.
Table 2: General Scheme for C-C Bond Formation
| Reactant 1 | Reactant 2 (Electrophile) | Catalyst/Mediator | Product |
|---|---|---|---|
| C₂F₅-Cu | Aryl-I | Palladium(0) or Heat | C₂F₅-Aryl |
| C₂F₅-Cu | Aryl-Br | Palladium(0) or Heat | C₂F₅-Aryl |
Other Notable Reactivity Profiles
Beyond its utility in cross-coupling, this compound exhibits specific reactivity that dictates its handling and potential decomposition pathways.
Incompatibility with Strong Oxidizing Agents and Aluminum
This compound is incompatible with strong oxidizing agents. chemicalbook.com Oxidizing agents are substances that can accept electrons from other substances, and their reaction with this compound could lead to vigorous or explosive decomposition. Examples of strong oxidizing agents include peroxides, permanganates, and nitric acid. kent.edu
Furthermore, this compound is incompatible with aluminum. chemicalbook.com The reaction between aluminum powder and iodine (a component of the this compound molecule) is known to be a highly exothermic synthesis reaction that can be initiated by just a few drops of water. flinnsci.comrsc.orgsserc.org.uk This reaction generates significant heat, causing the sublimation of excess iodine into a purple vapor and can even burst into flame. rsc.org Given this known reactivity, contact between this compound and aluminum, especially in powdered form or at elevated temperatures, should be avoided to prevent a potentially violent reaction. flinnsci.com
Radiolysis Decomposition Studies
Radiolysis is the decomposition of a substance by ionizing radiation. The carbon-iodine (C-I) bond is the weakest linkage in the this compound molecule and is particularly susceptible to cleavage. The C-I bond is known to be extremely sensitive to photolysis, a similar process involving light, and can be easily broken even by sunlight at ground level. google.com This inherent weakness suggests that this compound would be readily decomposed by higher-energy ionizing radiation.
The radiolysis of substances often proceeds in stages, beginning with the initial absorption of energy leading to ionization and excitation, followed by the formation of radicals, ions, and stable molecular products. mdpi.commdpi.com In the case of this compound, the primary event during radiolysis would be the homolytic cleavage of the C-I bond:
C₂F₅I → C₂F₅• + I•
This cleavage produces a pentafluoroethyl radical (C₂F₅•) and an iodine radical (I•). These highly reactive radical species would then participate in a cascade of secondary reactions, such as dimerization (to form C₄F₁₀ or I₂), abstraction of atoms from surrounding molecules, or other complex chemical transformations. The precise distribution of final decomposition products would depend on the specific conditions of the radiolysis, such as the phase of the material, temperature, and the presence of other substances.
Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and bonding characteristics of pentafluoroiodoethane. Analysis of the vibrational spectra allows for the assignment of specific modes of motion within the molecule, such as the stretching and bending of its constituent bonds.
The infrared spectrum of this compound has been analyzed to identify its fundamental vibrational frequencies. These frequencies correspond to the absorption of infrared radiation, which excites the molecule into higher vibrational states. The positions and intensities of the absorption bands are characteristic of the molecule's structure. Key IR absorption bands for C₂F₅I have been reported and assigned to specific vibrational modes.
Complementary to IR spectroscopy, Raman spectroscopy provides information about the vibrational modes of this compound by measuring the inelastic scattering of monochromatic light. The Raman spectrum reveals vibrational modes that may be weak or absent in the IR spectrum. Studies have reported the Raman scattering activities for the various vibrational modes of C₂F₅I.
Detailed analysis of both IR and Raman spectra has led to the assignment of the fundamental vibrational modes of this compound. acs.org These assignments are often supported by computational calculations. The primary vibrational modes include the stretching and deformation of the trifluoromethyl (CF₃) group, the difluoroiodoethyl (-CF₂I) group, and the carbon-carbon (C-C) bond.
Key vibrational modes for this compound include:
CF₃ Stretching Modes: These are typically observed at high frequencies and correspond to the symmetric and asymmetric stretching of the carbon-fluorine bonds in the CF₃ group.
CF₂ Stretching Modes: These involve the stretching of the C-F bonds in the CF₂ group.
C-C Stretching Mode: This vibration involves the stretching of the bond connecting the two carbon atoms.
CF₂-I Stretching Mode: The vibration of the carbon-iodine bond is a key characteristic and typically occurs at a lower frequency due to the heavier mass of the iodine atom.
Deformation and Torsional Modes: These include rocking, wagging, twisting, and scissoring motions of the CF₃ and CF₂I groups, as well as the torsional motion around the C-C bond. These modes occur at lower frequencies in the spectrum.
A comprehensive analysis of the vibrational spectra of C₂F₅I has provided the following assignments for its fundamental vibrational modes. acs.org
| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ | a' | CF₃ asymmetric stretch | 1235 |
| ν₂ | a' | CF₂ symmetric stretch | 1165 |
| ν₃ | a' | CF₃ symmetric stretch | 1119 |
| ν₄ | a' | C-C stretch | 1040 |
| ν₅ | a' | CF₃ symmetric deformation | 742 |
| ν₆ | a' | CF₂ wag | 668 |
| ν₇ | a' | CF₃ rock | 527 |
| ν₈ | a' | CF₂ rock | 435 |
| ν₉ | a' | CF₃ asymmetric deformation | 366 |
| ν₁₀ | a' | C-C-I bend | 275 |
| ν₁₁ | a' | CF₂-I stretch | 210 |
| ν₁₂ | a" | CF₃ asymmetric stretch | 1205 |
| ν₁₃ | a" | CF₂ twist | 810 |
| ν₁₄ | a" | CF₃ asymmetric deformation | 610 |
| ν₁₅ | a" | CF₃ rock | 510 |
| ν₁₆ | a" | CF₂-I bend | 300 |
| ν₁₇ | a" | Torsion | 80 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation pathways. It has been employed in the analysis of reaction products and in studies investigating reactive intermediates.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a standard method for the separation and identification of components in a reaction mixture. In the context of reactions involving this compound, GC-MS can be used to identify and quantify the starting material, intermediates, and final products. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint for compound identification. For C₂F₅I, common fragments observed in GC-MS analysis include the loss of an iodine atom or cleavage of the C-C bond, leading to characteristic ions such as [C₂F₅]⁺ (m/z 119) and the molecular ion [C₂F₅I]⁺ (m/z 246). nih.gov
One specific application of mass spectrometry in product analysis is in the study of photodissociation dynamics. In these experiments, a molecular beam of C₂F₅I is irradiated with a laser, and the resulting fragments (products) are detected using a time-of-flight mass spectrometer. This technique allows for the determination of the translational energy and angular distribution of the photofragments, providing deep insights into the dissociation process on different electronic potential energy surfaces. aip.org For example, studies on the ultraviolet photodissociation of C₂F₅I have identified the production of both ground-state I(²P₃/₂) and spin-orbit excited-state I*(²P₁/₂) iodine atoms, along with the corresponding C₂F₅ radical. aip.org
Isotopic enrichment studies, which utilize mass spectrometry to track the incorporation of stable isotopes (e.g., ¹³C), are a powerful tool for elucidating reaction mechanisms. By replacing one or more atoms in a reactant with a heavier isotope, researchers can follow the path of these labeled atoms into the products. While this is a common technique in organic chemistry, specific studies detailing isotopic enrichment of this compound followed by mass spectrometric analysis are not prominent in the available literature. However, the principle remains applicable for investigating the mechanisms of reactions involving this compound.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the detection of charged, short-lived reactive intermediates directly from the solution phase. It works by creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, ions are transferred into the gas phase and can be analyzed by the mass spectrometer. This method allows for the "fishing" of ionic intermediates from a reacting mixture, providing a snapshot of the species present at a given time.
While ESI-MS is a powerful tool for mechanistic studies, its application to specifically detect reactive intermediates derived from this compound is not widely documented. Reactions involving C₂F₅I often proceed via radical intermediates, such as the pentafluoroethyl radical (C₂F₅•), which is neutral. Direct detection of neutral radicals by ESI-MS is challenging. However, radicals can sometimes be detected after being trapped by a charged spin-trapping agent, or if they are involved in subsequent reactions that form ionic species. For instance, the C₂F₅ radical, a key intermediate in many reactions of this compound, has been identified and studied using other mass spectrometric techniques, such as photofragment translational spectroscopy, following the UV photodissociation of C₂F₅I. aip.org This method provides detailed information about the energy and vibrational state of the nascent radical fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of molecules. For fluorinated compounds like this compound, both ¹³C and ¹⁹F NMR provide invaluable, complementary information regarding the carbon backbone and the electronic environment of the fluorine atoms.
Quantitative Isotope Ratio Monitoring by ¹³C NMR (irm-¹³C NMR) is a powerful method for determining position-specific ¹³C/¹²C ratios at natural abundance. nih.gov This technique serves as a valuable alternative to Isotope Ratio Mass Spectrometry (IRMS) for authenticating organic molecules and tracking metabolic pathways. nih.goveuropa.eu While irm-¹³C NMR has been successfully applied to various organic compounds, its primary limitation is a relative lack of sensitivity. nih.gov Methodological improvements, such as using the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) sequence, can reduce experiment times by leveraging polarization transfer from protons to the less sensitive ¹³C nuclei. nih.gov
For this compound, which contains no protons, direct polarization transfer is not applicable. However, the principles of quantitative ¹³C NMR can still be applied to determine the site-specific isotopic composition of the two carbon atoms within the molecule. Such an analysis would involve acquiring a high-sensitivity, quantitative ¹³C NMR spectrum under conditions that ensure the signal intensity is directly proportional to the number of ¹³C nuclei at each position. The resulting data would provide the ¹³C/¹²C ratio for both the trifluoromethyl (-CF₃) and the difluoroiodo (-CF₂I) carbons, offering insights into the synthetic origin of the compound.
| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) | Parameter Measured | Hypothetical Value |
|---|---|---|---|
| -CF₃ | 115 - 125 (quartet) | ¹³C/¹²C Ratio | 0.0110 |
| -CF₂I | -10 to -20 (triplet) | ¹³C/¹²C Ratio | 0.0109 |
Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. biophysics.org Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment, spanning a range of over 300 ppm. biophysics.org This sensitivity makes ¹⁹F NMR an ideal tool for monitoring chemical reactions involving fluorinated compounds and for identifying and characterizing reactive intermediates. rsc.org
In this compound, the fluorine atoms are in two distinct chemical environments: the -CF₃ group and the -CF₂I group. These give rise to two separate signals in the ¹⁹F NMR spectrum. The chemical shifts for these groups are well-established. ucsb.edunih.gov During a chemical reaction, such as nucleophilic substitution of the iodine atom or radical addition, the electronic environment around the carbon-fluorine bonds changes significantly. This change is reflected in the ¹⁹F NMR spectrum, where the signals for the original compound would decrease while new signals corresponding to reaction intermediates or products would appear. The chemical shift, multiplicity, and coupling constants of these new signals provide structural information about the transient species formed. For example, the substitution of iodine with another group would cause a predictable upfield or downfield shift in the resonance of the adjacent -CF₂- group.
| Species | Group | Typical Chemical Shift (δ, ppm) vs. CFCl₃ | Expected Multiplicity |
|---|---|---|---|
| This compound (C₂F₅I) | -CF₃ | ~ -81.5 | Triplet |
| -CF₂I | ~ -58.0 | Quartet | |
| Hypothetical Intermediate (e.g., C₂F₅-R) | -CF₃ | Shifted from -81.5 | Triplet |
| -CF₂R | Shifted from -58.0 | Quartet |
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization potentials of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. The resulting spectrum provides direct information about the energy levels of molecular orbitals.
The lowest energy ionization bands would arise from the removal of electrons from the non-bonding lone pair orbitals of the iodine atom. These are typically sharp and well-defined. At higher binding energies, bands corresponding to the C-I and C-C sigma bonds would appear, followed by orbitals with significant C-F bonding character. The presence of the electron-withdrawing pentafluoroethyl group would be expected to increase the ionization potentials of the iodine lone pair orbitals compared to simpler alkyl iodides due to inductive effects. Analysis of the vibrational fine structure on these bands could also provide information about the vibrational frequencies of the resulting cation.
| Orbital Assignment | Predicted IP (eV) | Orbital Character |
|---|---|---|
| n(I) | 10.5 - 11.0 | Iodine lone pair (non-bonding) |
| σ(C-I) | 13.0 - 13.5 | Carbon-Iodine sigma bond |
| σ(C-C) | 14.0 - 14.5 | Carbon-Carbon sigma bond |
| n(F) / σ(C-F) | > 15.0 | Fluorine lone pairs and C-F bonds |
Computational Chemistry and Quantum Chemical Calculations
Computational methods are essential for complementing experimental data, providing detailed insights into molecular geometry, stability, and electronic properties that can be difficult to measure directly.
A fundamental application of computational chemistry is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this would be achieved using methods such as Density Functional Theory (DFT) or other ab initio approaches.
The calculation starts with an initial guess of the molecular structure. The energy and the gradient (the first derivative of the energy with respect to atomic positions) are then calculated. The atoms are moved in a direction that lowers the energy, and the process is repeated iteratively until the forces on the atoms are negligible and the energy has converged to a minimum. The output of this calculation is a precise set of bond lengths, bond angles, and dihedral angles that describe the most stable conformation of the molecule in the gas phase. These theoretical parameters can be compared with experimental data from techniques like electron diffraction, if available.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | C-C | 1.55 |
| C-I | 2.16 | |
| C-F | 1.34 | |
| Bond Angle (°) | F-C-F | 108.5 |
| C-C-I | 111.0 | |
| C-C-F | 110.0 |
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ekb.eg Its applications for a molecule like this compound extend far beyond simple geometry optimization and provide a wealth of information about its chemical reactivity and physical properties. mdpi.com
Using an appropriate functional (e.g., B3LYP) and basis set, DFT calculations can predict a variety of molecular properties. semanticscholar.org These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. DFT also allows for the calculation of the distribution of electronic charge across the molecule, often represented by Mulliken or Natural Bond Orbital (NBO) atomic charges. This reveals the polarity of bonds, identifying electrophilic and nucleophilic sites. Furthermore, DFT can be used to simulate vibrational spectra (e.g., IR) by calculating the harmonic frequencies, which correspond to the molecule's vibrational modes.
| Calculated Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate an electron |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |
| Mulliken Atomic Charges | Distribution of electron charge on each atom | Identifies polar bonds and reactive sites |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular forces and solubility |
| Vibrational Frequencies | Frequencies of molecular vibrations (stretches, bends) | Allows for simulation and assignment of IR spectra |
Extended Hückel (EH) Molecular Orbital Calculations
Extended Hückel (EH) molecular orbital calculations represent a semi-empirical quantum chemistry method that provides valuable insights into the electronic structure of molecules. Developed by Roald Hoffmann, this method extends upon the simpler Hückel method by incorporating all valence electrons, both sigma (σ) and pi (π), in its calculations. wikipedia.orglibretexts.org This broader consideration allows for the determination of molecular orbitals and their relative energies for a wide range of molecules, including those with complex geometries. wikipedia.orgwustl.edu
The EH method is particularly useful for providing a qualitative understanding of molecular orbital interactions and bonding. libretexts.org It is not typically employed for precise determination of molecular geometries but excels at predicting the relative energies of different molecular conformations. wikipedia.org The calculation of the total energy is simplified as a sum of the energies of each electron in the molecule, without explicitly including electron-electron repulsion. wikipedia.org
The core of the Extended Hückel method lies in the construction of a Hamiltonian matrix. The diagonal elements of this matrix are approximated using valence state ionization potentials of the constituent atoms, while the off-diagonal elements are determined using the Wolfsberg-Helmholtz approximation, which relates them to the diagonal elements and the overlap matrix elements. wikipedia.orglibretexts.org The Wolfsberg-Helmholtz constant, typically assigned a value of 1.75, is a key parameter in this approximation. wikipedia.org
While specific Extended Hückel molecular orbital calculation data for this compound is not extensively detailed in readily available literature, the application of this method would involve the construction of molecular orbitals from a linear combination of atomic orbitals (LCAO) for the carbon, fluorine, and iodine valence shells. The resulting molecular orbital diagram and energy levels would provide a theoretical framework for understanding the electronic transitions and bonding characteristics of the molecule.
Prediction of Vibrational Spectra
The prediction of vibrational spectra through computational methods is a powerful tool for understanding the molecular dynamics of this compound. These theoretical predictions, often performed alongside experimental techniques like infrared (IR) and Raman spectroscopy, allow for the assignment of observed vibrational bands to specific molecular motions.
An analysis of the vibrational spectra of this compound has been conducted, providing a basis for understanding its fundamental frequencies. acs.org Theoretical predictions of these spectra are typically achieved through methods such as density functional theory (DFT), which can calculate the harmonic vibrational frequencies and infrared intensities. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which make up the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
For this compound (C2F5I), the predicted vibrational spectra would encompass a range of motions, including C-C stretching, C-F stretching, C-I stretching, and various bending and torsional modes. The calculated frequencies and intensities can be compared with experimental data to validate the computational model and to provide a more detailed interpretation of the experimental spectrum.
Below is a representative table of predicted vibrational frequencies for a related compound, which illustrates the type of data generated from such computational studies.
| Mode | Calculated Frequency (cm-1) | Symmetry | Description |
|---|---|---|---|
| ν1 | 3015 | A' | CH stretch |
| ν2 | 1450 | A' | CH2 scissor |
| ν3 | 1380 | A' | CF2 symmetric stretch |
| ν4 | 1280 | A' | CH2 wag |
| ν5 | 1150 | A'' | CF2 asymmetric stretch |
| ν6 | 1090 | A' | CC stretch |
| ν7 | 850 | A' | CH2 rock |
| ν8 | 650 | A' | CF2 scissor |
| ν9 | 450 | A'' | CF2 rock |
| ν10 | 250 | A' | CI stretch |
Note: The data in this table is illustrative for a fluorinated ethane (B1197151) derivative and not the experimental or precisely calculated values for this compound.
Bond Dissociation Energies (BDE) Analysis
The analysis of bond dissociation energies (BDEs) provides critical information about the chemical reactivity and thermal stability of a molecule. The BDE is defined as the enthalpy change at standard conditions when a bond is broken homolytically, yielding two radical fragments. For this compound, the C-I bond dissociation energy is of particular interest as it is expected to be the weakest bond in the molecule and thus the most likely site for initial bond cleavage in chemical reactions or photodissociation processes.
Computational chemistry offers powerful methods for the accurate prediction of BDEs. High-level quantum chemical methods, such as the G4 composite method, can provide highly accurate BDEs with uncertainties of less than 1 kcal/mol. chemrxiv.org Density functional theory (DFT) methods are also widely used for BDE calculations due to their balance of computational cost and accuracy. rsc.org
The C-I bond in perfluoroalkyl iodides is known to be significantly weaker than C-F and C-C bonds. The high electronegativity of the fluorine atoms in the perfluoroethyl group (C2F5) influences the electronic environment of the C-I bond, affecting its strength.
While a precise, experimentally determined BDE for the C-I bond in this compound may not be readily available in all databases, computational studies on related per- and polyfluoroalkyl substances (PFAS) provide valuable benchmarks. chemrxiv.org These studies indicate that the BDEs of C-C and C-F bonds in PFAS can be accurately computed, and similar methodologies can be applied to determine the C-I BDE in this compound.
The following table presents representative bond dissociation energies for various bonds found in fluorinated alkanes to provide context for the expected BDE of the C-I bond in this compound.
| Bond | Compound | Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| C-C | H3C-CH3 | 368 |
| C-F | H3C-F | 452 |
| C-I | H3C-I | 234 |
| C-C | F3C-CF3 | 406 |
| C-I | F3C-I | 226 |
Note: The data in this table are literature values for related compounds and are intended to provide a comparative context.
Advanced Applications of Pentafluoroiodoethane in Organic Synthesis
Building Block for Fluorine-Containing Molecules
Pentafluoroiodoethane is a key building block for the synthesis of more complex fluorine-containing molecules. The incorporation of fluorine or fluoroalkyl groups into organic compounds can significantly alter their physical and chemical properties, such as chemical stability, lipophilicity, and biological activity, with minimal steric impact. sigmaaldrich.comnih.gov This makes fluorinated building blocks, like this compound, invaluable in the development of new materials and bioactive compounds. sigmaaldrich.combeilstein-journals.org
The C₂F₅ group can be introduced into various organic substrates through reactions involving the cleavage of the C-I bond. For instance, this compound can react with aromatic compounds through a radical mechanism to yield perfluoroethyl derivatives. wikipedia.org It is also used in addition reactions across the double bonds of unsaturated compounds, providing a direct route to a range of partially fluorinated functional molecules. wikipedia.org The use of such fluorinated building blocks is a dominant strategy in modern chemistry for creating molecules with enhanced properties. nih.govwikipedia.org
Synthesis of Perfluorocarboxylic Acids
This compound serves as a precursor in the synthesis of perfluorocarboxylic acids (PFCAs), a class of compounds known for their exceptional chemical and thermal stability. google.comwikipedia.org These acids and their derivatives are utilized as potent surfactants and emulsifiers, particularly in the production of fluoropolymers. wikipedia.orggoogle.com
Several methods have been developed to convert perfluoroalkyl iodides into their corresponding carboxylic acids under relatively mild conditions, avoiding the use of harsh reagents like fuming sulfuric acid. google.comsioc-journal.cn One effective method involves the photooxidation of the perfluoroalkyl iodide. sioc-journal.cn Research has demonstrated that irradiating a solution of a perfluoroalkyl iodide, such as this compound, with UV light in the presence of triethylamine (B128534) and oxygen can produce the corresponding perfluorocarboxylic acid in high yields. sioc-journal.cn Another approach involves activating the perfluoroalkyl iodide with light or certain metals in an organic solvent in the presence of oxygen, which also leads to the formation of PFCAs. google.com
| Method | Reagents & Conditions | Advantages | Reference |
|---|---|---|---|
| Photooxidation | UV light, Triethylamine (Et₃N), Oxygen (O₂) | Mild conditions, high yields (76-90%) | sioc-journal.cn |
| Activation with Light/Metals | Light or Metal catalyst, Oxygen (O₂), Organic solvent | Avoids harsh reagents, can be performed at room temperature | google.com |
| Reaction with Trichloroethylene and Oxidation | Trichloroethylene, Zinc, Acidic solvent, followed by oxidation with KMnO₄ or NaMnO₄ | Multi-step process for specific applications | google.com |
Precursor for High-Performance Polymers and Coatings
Fluoropolymers, which are fluorocarbon-based polymers, are a critical class of materials known for their outstanding properties, including high thermal stability, chemical resistance, low coefficient of friction, and non-stick surfaces. precisioncoating.com this compound, as a key fluorinated building block, is a valuable precursor for creating the monomers used in the synthesis of these high-performance polymers and coatings. sigmaaldrich.com
Fluoropolymer coatings are engineered to protect surfaces in corrosive environments and are used in a wide range of industries, from electronics and aerospace to medical devices. precisioncoating.comgmmpfaudler.comeverflon.com The incorporation of the pentafluoroethyl group can impart desirable characteristics such as hydrophobicity (water resistance) and chemical inertness to the final material. precisioncoating.com These coatings can be applied to various substrates, including metals, to enhance their durability and performance under extreme conditions. gmmpfaudler.com
Role in Pharmaceutical Research and Development
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. uspto.govnih.gov Fluorine atoms can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins, and modulate lipophilicity to improve absorption and distribution in the body. nih.govnbinno.com An estimated 20% of all commercialized pharmaceuticals contain fluorine. nih.gov
This compound is an important intermediate in the synthesis of fluorine-containing drug candidates. innospk.com As a versatile building block, it provides a reliable method for incorporating the pentafluoroethyl moiety into complex organic molecules. nih.govnbinno.com This approach is often preferred over direct fluorination methods, which can be less selective and require harsh reagents. nih.gov The use of building blocks like this compound allows for the precise and efficient construction of novel pharmaceutical compounds with potentially improved efficacy and pharmacokinetic properties. nih.govnbinno.com
Applications in Agricultural Chemistry (e.g., Pesticide Formulation)
In agricultural chemistry, the strategic incorporation of fluorine has led to the development of a significant class of highly effective herbicides and pesticides. sigmaaldrich.com Similar to its role in pharmaceuticals, fluorine can enhance the biological activity and stability of agrochemicals. sigmaaldrich.com It is estimated that approximately 30-40% of all agrochemicals in development contain fluorine. uspto.gov
This compound is utilized in the synthesis of active ingredients for modern pesticide formulations. innospk.com A pesticide formulation is a mixture of the active ingredient, which controls the pest, and various inert ingredients that improve the product's effectiveness, safety, and handling. purdue.eduresearchgate.net By providing the C₂F₅ group, this compound contributes to the creation of potent and stable active ingredients that are central to advanced crop protection products. sigmaaldrich.comnih.govresearchgate.net
Generation of Free Radicals for Kinetic Studies
The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent source of the pentafluoroethyl radical (C₂F₅•). This radical generation can be initiated by heat (thermolysis) or light (photolysis). researchgate.net
The ability to generate these short-lived, highly reactive species under controlled conditions is crucial for kinetic studies, which investigate the rates and mechanisms of chemical reactions. nih.govmdpi.com By studying the behavior of the pentafluoroethyl radical, chemists can gain fundamental insights into reaction pathways, transition states, and the factors that control chemical reactivity. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and study these radical intermediates. mdpi.complos.org
| Application Area | Specific Use | Key Benefit |
|---|---|---|
| Organic Synthesis | Building block for introducing the C₂F₅ group | Versatility in creating complex fluorinated molecules |
| Acid Synthesis | Precursor for Perfluorocarboxylic Acids | Enables synthesis under mild conditions |
| Materials Science | Precursor for fluoropolymers and coatings | Imparts thermal stability and chemical resistance |
| Pharmaceuticals | Intermediate for fluorine-containing drugs | Enhances metabolic stability and bioavailability |
| Agrochemicals | Synthesis of active ingredients for pesticides | Improves efficacy and stability of crop protection agents |
| Physical Chemistry | Source of pentafluoroethyl radicals | Facilitates kinetic and mechanistic studies of radical reactions |
Specialty Chemical and Solvent Applications
This compound (C2F5I) is a significant organofluorine compound valued for its role as a versatile intermediate in the synthesis of more complex fluorinated molecules and for its potential applications as a specialty solvent. Its unique physicochemical properties, stemming from the presence of the highly electronegative fluorine atoms and the reactive carbon-iodine bond, make it a valuable reagent in advanced organic synthesis.
As a specialty chemical, this compound is primarily utilized as a precursor for introducing the pentafluoroethyl (C2F5) group into organic molecules. This process, known as perfluoroalkylation, is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials, as the incorporation of fluoroalkyl groups can significantly alter a molecule's physical, chemical, and biological properties. chemrxiv.org
Role as a Chemical Intermediate
This compound serves as a critical building block in the production of a variety of fluorochemicals. chemicalbook.com It is a well-known telogen that can be reacted with tetrafluoroethylene (B6358150) to produce longer-chain perfluoroalkyl iodides. google.com These resulting iodides can then be converted into other valuable compounds, such as perfluorocarboxylic acids, which are used as emulsifiers and as intermediates for synthesizing a range of products, including textile stain repellents. google.com The U.S. Environmental Protection Agency (EPA) Chemical Data Reporting indicates its primary industrial use is as an intermediate. nih.gov
The reactivity of the C-I bond in this compound allows it to participate in various organic reactions. It is a key reagent in free-radical reactions, where the weak C-I bond can undergo homolytic cleavage to form the pentafluoroethyl radical. nih.gov This reactive species can then be used to perfluoroalkylate a wide range of substrates, including alkenes, alkynes, and aromatic compounds. nih.govresearchgate.netresearchgate.net For instance, the activation of perfluoroalkyl iodides like this compound with simple bases such as tBuONa or KOH can promote perfluoroalkylation of electron-rich π bonds. nih.gov
Solvent Properties and Applications
While not as common as traditional organic solvents, the unique properties of perfluorinated compounds like this compound lend themselves to specialty solvent applications, particularly in the realm of "fluorous chemistry". researchgate.nettcichemicals.com Fluorous solvents are characterized by their immiscibility with many common organic solvents and water at room temperature, but can become miscible at elevated temperatures. tcichemicals.com This property is exploited in Fluorous Biphase Systems (FBS), which allow for easy separation of catalysts and products, contributing to greener chemical processes. tcichemicals.com
The physical properties of this compound are key to its function as a specialty solvent. Its high density and low boiling point are particularly notable.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C2F5I | innospk.comwikipedia.orgwikipedia.org |
| Molecular Weight | 245.92 g/mol | nih.govsigmaaldrich.com |
| Boiling Point | 12–13 °C | innospk.comwikipedia.orgsigmaaldrich.com |
| Melting Point | -92 °C | innospk.comwikipedia.org |
| Density | 2.085 g/mL at 25 °C | innospk.comwikipedia.orgsigmaaldrich.com |
| Refractive Index (n20/D) | 1.339 | innospk.comsigmaaldrich.com |
| Vapor Pressure | 738.9 mmHg at 10 °C | sigmaaldrich.com |
The high density of this compound facilitates phase separation in biphasic systems. innospk.comwikipedia.org Furthermore, its chemical stability, barring incompatibility with strong oxidizing agents and aluminum, makes it a suitable medium for certain chemical reactions. chemicalbook.cominnospk.com Perfluorinated solvents are also known for their high solubility of gases, which can be advantageous for reactions involving gaseous reagents. tcichemicals.com
Applications in Fluoropolymer and Fluoroelastomer Synthesis
This compound also plays a role in the synthesis of fluoropolymers and fluoroelastomers, which are high-performance materials known for their chemical resistance and thermal stability. semi.orgepa.gov These materials are used in demanding applications within the semiconductor, automotive, and chemical processing industries. semi.orgfluoridealert.org While specific details of its direct use as a solvent in polymerization are proprietary, its function as an intermediate to create fluorinated monomers or as a chain transfer agent in radical polymerizations is a key application. For example, fluoroelastomers are often synthesized through radical copolymerization of various fluoroalkenes. 20.210.105researchgate.net The ability of this compound to generate the C2F5• radical makes it a valuable component in controlling the molecular weight and structure of the resulting polymer chains.
Environmental Considerations and Degradation Pathways
Environmental Fate and Transport Processes of Fluorinated Substances
The environmental journey of fluorinated substances like Pentafluoroiodoethane is governed by a complex interplay of physical and chemical properties. itrcweb.org PFAS compounds often possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics, which influences their transport in the environment. itrcweb.orgnccoast.org This dual nature causes them to accumulate at interfaces, such as between air and water. nccoast.orgnih.gov
Once released, PFAS can be distributed across multiple environmental media, including air, water, and soil. nih.gov Key transport processes include:
Advection : The movement of substances with the flow of a fluid, such as an expanding groundwater plume. nccoast.org
Diffusion : The movement of molecules from an area of higher concentration to one of lower concentration, which can enhance the long-term persistence of PFAS in groundwater by allowing them to move into less permeable materials like clay or bedrock. nccoast.org
Atmospheric Transport : Volatile or semi-volatile PFAS precursors can travel long distances in the atmosphere. mdpi.com This long-range transport is a significant pathway for the contamination of remote regions, where the compounds can be deposited through wet or dry deposition. mdpi.com
The ultimate distribution of these substances depends on the specific PFAS, the characteristics of the release, and the properties of the surrounding environment. itrcweb.org
Transformation Potential and Persistence in the Environment
The persistence of perfluorinated compounds is their defining environmental characteristic. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making compounds like this compound exceptionally resistant to degradation. the-innovation.orgnih.govsciencedaily.com This chemical stability means they are not known to degrade naturally in the environment and are often referred to as "forever chemicals". itrcweb.orgnih.gov
The atmospheric lifetime of a compound is a measure of its persistence in the atmosphere. For many fully fluorinated compounds, this lifetime can be exceptionally long, in some cases thousands of years, as they are resistant to the natural chemical removal processes in the troposphere. epa.govcopernicus.org The primary removal pathway for many fluorinated gases in the lower atmosphere is reaction with the hydroxyl radical (OH). fluorocarbons.org
| Compound Class | General Atmospheric Lifetime | Primary Atmospheric Sink |
|---|---|---|
| Perfluorocarbons (PFCs) | Thousands of years epa.govcopernicus.org | Photolysis in the mesosphere nih.gov |
| Hydrofluorocarbons (HFCs) | Years to decades fluorocarbons.org | Reaction with OH radicals fluorocarbons.org |
| Hydrofluoroolefins (HFOs) | Days to months fluorocarbons.org | Reaction with OH radicals fluorocarbons.org |
The presence of carbon-hydrogen (C-H) bonds in a molecule can serve as a point of weakness, making polyfluorinated substances more susceptible to degradation than their perfluorinated counterparts. researchgate.net For instance, the atmospheric lifetime of many hydrofluorocarbons (HFCs) is determined by the rate of their reaction with hydroxyl radicals, a process that typically involves the abstraction of a hydrogen atom. fluorocarbons.org
This compound (CF3CF2I) is a perfluorinated compound, meaning all hydrogen atoms on its carbon backbone have been replaced by fluorine atoms. sigmaaldrich.comnih.gov Consequently, it lacks C-H bonds, rendering it highly resistant to degradation by hydroxyl radicals in the atmosphere. This absence of C-H bonds is a primary contributor to its expected long atmospheric lifetime.
The transformation of fluorinated substances in the environment can occur through biotic (microorganism-mediated) and abiotic (non-biological) processes.
Biotic Transformation : Microorganisms can degrade some organofluorine compounds, but this is challenging for PFAS. researchgate.net While some microbes can break down polyfluorinated compounds, perfluorinated compounds are generally considered non-biodegradable. sciencedaily.comgw-project.org Microbes may degrade these substances through co-metabolism, where another substrate provides the necessary energy and nutrients. researchgate.net However, the extreme stability of the C-F bond makes microbial degradation of substances like this compound highly unlikely. sciencedaily.comnih.gov
Abiotic Transformation : Abiotic degradation of PFAS can occur through processes like hydrolysis, oxidation, or photolysis, though many PFAS are resistant to these as well. mdpi.comresearchgate.net For this compound, the carbon-iodine (C-I) bond is significantly weaker than the C-F bonds and could potentially be a site for abiotic transformation, such as photolysis (breakdown by light). While specific studies on this pathway for this compound are limited, the atmospheric degradation of similar precursor compounds is a known environmental process. mdpi.com
Pathways Leading to Perfluoroalkyl Acids (PFAAs)
Many polyfluorinated substances are known as "precursors," which can degrade or transform in the environment to form highly stable terminal products called perfluoroalkyl acids (PFAAs). nih.govregulations.gov These PFAAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are the compounds most commonly detected in the environment and are highly persistent. regulations.govnih.gov
The transformation of precursors can occur through various biotic and abiotic pathways. regulations.gov For example, fluorotelomer alcohols (FTOHs), a class of polyfluorinated precursors, can be transported atmospherically and subsequently oxidized to form perfluoroalkyl carboxylic acids (PFCAs). mdpi.com Similarly, other precursors can degrade to form perfluoroalkane sulfonic acids (PFSAs). regulations.gov
This compound (C2F5I) can be considered a precursor substance. nih.gov If the C-I bond is cleaved in the environment, the resulting C2F5• radical could react with other atmospheric components and undergo a series of reactions. These transformation pathways could potentially lead to the formation of shorter-chain PFAAs like trifluoroacetic acid (TFA) or perfluoropropionic acid (PFPrA).
Waste Management and Disposal Considerations for Fluorochemicals
Proper management and disposal of fluorochemical waste are essential to prevent environmental contamination. toxicdocs.org The high stability of these compounds means that conventional waste treatment methods may be ineffective. doaj.org
Key considerations for fluorochemical waste include:
Characterization : A thorough understanding of the waste stream's composition is necessary to select the appropriate disposal method. toxicdocs.org
Regulatory Compliance : Disposal must adhere to all applicable regulations for hazardous waste. toxicdocs.org
High-Temperature Incineration : This is a common technology used for the destruction of fluorinated waste. mdpi.com However, it must be conducted at sufficiently high temperatures (>500-600°C) to ensure complete breakdown. nih.gov Incomplete combustion can lead to the formation of other potent greenhouse gases or harmful byproducts like hydrogen fluoride (B91410) (HF). nih.govmdpi.com
Landfilling : While a common disposal method, landfilling can lead to the release of PFAS into leachate, which can then contaminate groundwater and surface water. nih.gov
Recycling and Reuse : For some industrial processes, there are opportunities to recover and reuse fluorochemicals, aligning with circular economy principles. mdpi.comtracenable.com
Industrial facilities that produce or use fluorochemicals often implement comprehensive waste management strategies that prioritize recovery and reuse over disposal. tracenable.com
| Waste Management Strategy | Description | Considerations |
|---|---|---|
| High-Temperature Incineration | Thermal destruction of fluorinated compounds. mdpi.com | Requires very high temperatures; potential for harmful byproduct formation (e.g., HF, CF4). nih.gov |
| Landfilling | Disposal in engineered landfills. | Potential for leachate contamination and release to the environment. nih.gov |
| Recycling/Recovery | Separating and purifying waste streams for reuse. tracenable.com | Reduces waste generation and need for new material production; technically complex. mdpi.com |
| Solidification/Stabilization | Converting waste into a more stable form before disposal. nih.gov | Can reduce the mobility of contaminants but does not destroy them. |
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The traditional synthesis of pentafluoroiodoethane and other perfluoroalkyl iodides has often involved methods that are not environmentally benign. dergipark.org.tr Future research is increasingly directed towards developing more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry. ijsrst.comjddhs.com Key areas of focus include improving atom economy, utilizing renewable feedstocks, enhancing energy efficiency, and selecting safer solvents. ijsrst.com
One promising approach involves the one-pot synthesis of this compound from chloropentafluoroethane (B1202741). This method includes a sulfinatodechlorination step followed by iodination, which can be performed without the need for intermediate purification, thus offering a more practical and efficient route. cas.cn Research in this area aims to optimize reaction conditions to further improve yields and reduce waste. cas.cn
Future synthetic strategies are also likely to explore catalytic methods that minimize the use of stoichiometric reagents. dergipark.org.trjddhs.com The development of catalysts that can facilitate the direct conversion of readily available starting materials into this compound under mild conditions is a significant goal. google.com Additionally, the use of greener solvents with low toxicity and volatility is being investigated to replace traditional, more hazardous options. jddhs.com Energy-efficient techniques, such as microwave-assisted synthesis, are also being explored to reduce energy consumption and reaction times. jddhs.commdpi.com
Table 1: Principles of Green Chemistry in this compound Synthesis
| Principle | Application in C2F5I Synthesis |
|---|---|
| Atom Economy | Designing reactions to maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing raw materials that are renewable rather than depleting. |
Exploration of Novel Catalytic Applications
This compound serves as a valuable intermediate in the synthesis of other organofluorine compounds. wikipedia.org Its reactivity, particularly the lability of the C-I bond, makes it a suitable substrate for various catalytic transformations. Future research is focused on expanding the catalytic applications of this compound to create more complex and valuable molecules.
One area of exploration is the use of transition-metal catalysis to facilitate cross-coupling reactions involving this compound. researchgate.net For instance, palladium-catalyzed reactions have been shown to be effective for the perfluoroalkylation of alkynes using perfluoroalkyl iodides. researchgate.net Similarly, copper-catalyzed pentafluoroethylation of aryl and alkenyl iodides using pentafluoroethylsilane, which can be derived from precursors related to this compound, is an active area of research. rsc.orgrsc.org These methods allow for the introduction of the pentafluoroethyl group (C2F5) into a wide range of organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. nih.gov
Researchers are also investigating the development of novel catalytic systems that can activate the C-I bond in this compound with greater efficiency and selectivity. ctppc.org This includes the design of new ligands for transition metal catalysts and the exploration of photocatalysis to enable reactions under milder conditions. The goal is to develop catalytic processes that are not only efficient but also operate under sustainable conditions, minimizing waste and energy consumption. rsc.org
Advanced Spectroscopic and Computational Analysis of Reaction Intermediates
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new catalytic applications. Advanced spectroscopic techniques and computational modeling are powerful tools for elucidating the structures and energetics of transient reaction intermediates and transition states. scielo.brrsc.org
Future research will likely involve the use of sophisticated spectroscopic methods, such as in-situ NMR and IR spectroscopy, to directly observe and characterize the intermediates formed during catalytic cycles. montclair.edu These experimental techniques provide valuable data that can be used to validate and refine theoretical models. scielo.br
Computational chemistry, particularly density functional theory (DFT), will continue to play a pivotal role in mapping out the potential energy surfaces of reactions involving this compound. montclair.edunih.gov These computational studies can provide insights into reaction pathways, activation barriers, and the roles of catalysts and solvents. scielo.br By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. nih.gov
Table 2: Techniques for Analyzing Reaction Intermediates
| Technique | Application |
|---|---|
| In-situ NMR Spectroscopy | Provides real-time information on the structure and concentration of species in a reacting mixture. |
| In-situ IR Spectroscopy | Monitors changes in vibrational frequencies to identify functional groups of transient species. |
| Density Functional Theory (DFT) | A computational method used to calculate the electronic structure of molecules and predict reaction pathways. |
| Eyring Plot Analysis | Used to determine the activation parameters (enthalpy and entropy of activation) of a reaction from temperature-dependent rate data. nih.gov |
Investigating New Applications in Materials Science and Medicinal Chemistry
The unique properties conferred by the pentafluoroethyl group, such as high thermal stability, low surface energy, and increased lipophilicity, make it a desirable moiety in the design of advanced materials and pharmaceuticals. cas.cn this compound, as a key source of the C2F5 group, is therefore of significant interest in these fields.
In materials science, future research will likely focus on the incorporation of pentafluoroethyl groups into polymers and other materials to enhance their properties. For example, fluorinated polymers often exhibit improved chemical resistance, thermal stability, and low coefficients of friction. The use of this compound in the synthesis of monomers for such polymers is an active area of investigation.
In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. nih.gov The pentafluorosulfanyl group, a related functionality, has been explored as a bioisosteric replacement for other chemical groups in drug design. nih.gov Similarly, the pentafluoroethyl group can be used to fine-tune the properties of bioactive molecules. nih.gov Future research will involve the synthesis of novel pentafluoroethyl-containing compounds and their evaluation as potential therapeutic agents. drugdiscoverychemistry.comdrugdiscoverychemistry.com This will be facilitated by the development of efficient and selective methods for introducing the C2F5 group into complex molecular scaffolds. researchgate.net
Studies on Environmental Impact and Mitigation Strategies
As with any chemical compound, it is essential to understand the environmental fate and potential impact of this compound. Future research in this area will focus on assessing its atmospheric lifetime, degradation pathways, and potential to contribute to global warming or ozone depletion. nih.gov
Studies on the atmospheric chemistry of similar fluorinated compounds have shown that their environmental impact is largely determined by their atmospheric lifetime and their ability to absorb infrared radiation. ippc.int The primary atmospheric removal process for many organic compounds is reaction with hydroxyl (OH) radicals. wisc.edu Future research will likely involve laboratory studies to measure the rate constants for the reaction of this compound with OH radicals and other atmospheric oxidants. americanchemistry.com
Based on these kinetic data, along with its infrared absorption spectrum, the atmospheric lifetime and global warming potential (GWP) of this compound can be estimated. ippc.int This information is crucial for regulatory assessments and for ensuring the environmentally responsible use of this compound. Mitigation strategies, should they be necessary, would likely focus on minimizing emissions through process optimization and the development of capture or destruction technologies.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing pentafluoroiodoethane via catalytic telomerization?
- Methodological Answer : this compound is synthesized through telomerization of tetrafluoroethylene (TFE) with iodine-containing compounds. Key parameters include:
- Catalyst selection : Composite catalysts (e.g., copper powder with 4-methylpyridine) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Maintain 120–130°C to balance reaction kinetics and avoid thermal decomposition .
- Molar ratio : A TFE-to-pentafluoroiodoethane ratio of 1:4 maximizes fluorocarbon chain formation while minimizing side products .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, as OSHA exposure limits are 5 ppm (8-hour TWA) .
- Storage : Store in sealed, corrosion-resistant containers at temperatures below 25°C to avoid pressure buildup .
- Emergency protocols : Implement explosion-proof equipment and inert gas purging for synthesis reactors, informed by industrial accident analyses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorption cross-sections (e.g., 6.7 × 10⁻¹⁹ cm²/molecule at 269 nm) to study photodissociation pathways .
- NMR and FTIR : Use ¹⁹F NMR to confirm fluorinated structures and FTIR to detect C-I stretching vibrations (~500 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (245.918 g/mol) and isotopic patterns (e.g., iodine-127) .
Advanced Research Questions
Q. How do photodissociation mechanisms of this compound impact atmospheric modeling?
- Methodological Answer :
- Experimental design : Use pulsed laser photolysis coupled with resonance fluorescence to quantify I(²P₃/₂) and I*(²P₁/₂) yields under UV light (220–320 nm) .
- Data analysis : Compare experimental quantum yields with density functional theory (DFT) calculations to resolve discrepancies in bond dissociation energies (~207–298 kJ/mol) .
- Implications : Integrate kinetic parameters into atmospheric models to predict ozone depletion potential and radiative forcing .
Q. What strategies resolve contradictions in reported absorption cross-sections of this compound?
- Methodological Answer :
- Comparative analysis : Replicate experiments under standardized conditions (e.g., 295 K vs. 323 K) to assess temperature-dependent variations .
- Instrument calibration : Validate spectrophotometer accuracy using reference compounds (e.g., CF₃I) and account for baseline drift .
- Collaborative validation : Cross-reference datasets from independent studies (e.g., Zhang et al. vs. Pence et al.) to establish consensus values .
Q. How can this compound be utilized in advanced membrane transport studies?
- Methodological Answer :
- Experimental setup : Use nanoporous polyamide membranes functionalized with alkyl chains to study gas permeability asymmetry under pressure gradients .
- Data interpretation : Analyze transient pressure differentials via computational fluid dynamics (CFD) to model non-equilibrium transport behavior .
- Applications : Investigate potential for gas separation technologies or controlled release systems .
Q. What are the challenges in scaling up this compound synthesis for academic-industrial collaborations?
- Methodological Answer :
- Reactor design : Opt for continuous-flow reactors over batch systems to mitigate exothermic risks and improve yield consistency .
- Safety protocols : Implement real-time monitoring (e.g., pressure sensors, IR thermography) to detect runaway reactions early .
- Waste management : Neutralize iodine byproducts with sodium thiosulfate to meet environmental regulations .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
